4-(2-chloro-6-fluorobenzyl)morpholine
Overview
Description
4-(2-Chloro-6-fluorobenzyl)morpholine represents a chemical compound with potential applications in pharmaceuticals and materials science. Its relevance stems from the unique properties imparted by its structural components, including the morpholine ring and chloro-fluorobenzyl group.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical processes, focusing on achieving high purity and yield. For instance, asymmetric synthesis methods have been developed for enantiomers of 2-aminomethyl-4-(4-fluorobenzyl)morpholine, showcasing regioselective openings and amination steps (Kato et al., 1994). Another example includes the preparation of morpholinomethyl derivatives through intermediate formations, characterized by spectroscopic and crystal structure analyses (Banu et al., 2013).
Molecular Structure Analysis
Crystal and molecular structure analyses reveal intricate details about intermolecular interactions, conformation, and the overall stability of the compound. For example, studies involving X-ray diffraction have provided insights into the crystal packing and molecular conformation, highlighting the role of hydrogen bonding and π-π stacking interactions in stabilizing the structure (Prasad et al., 2018).
Scientific Research Applications
Synthesis and Pharmaceutical Applications
Asymmetric Synthesis : 4-(2-chloro-6-fluorobenzyl)morpholine has been used in the asymmetric synthesis of 2-aminomethyl-4-(4-fluorobenzyl)morpholine, an intermediate in the production of mosapride, a gastroprokinetic agent. This process involves regioselective opening of homochiral epichlorohydrin and amination, achieving high enantiomeric excesses and yields (Kato, Morie, Harada, & Matsumoto, 1994).
Gastrokinetic Agent Synthesis : Research on benzamides with a 4-substituted 2-(aminomethyl)morpholine group, including this compound derivatives, has demonstrated significant gastrokinetic activity. These compounds have shown to enhance gastric emptying, with some derivatives exhibiting more potent activity than existing drugs like cisapride (Kato et al., 1991).
Structural and Chemical Analysis
Crystal Structure Analysis : The compound 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)Imidazo[2,1-b][1,3,4]thiadiazole and its morpholinomethyl derivative, closely related to this compound, have been synthesized and characterized, including crystal structure analysis. This analysis provides insights into intermolecular interactions and the formation of a supramolecular network (Banu et al., 2013).
Antifungal Activity : Benzimidazol-2-ylcyanoketone oxime ethers containing morpholine moiety, structurally related to this compound, have shown notable antifungal activity. Some of these compounds are more effective than the antifungal agent carbendazim, particularly those containing 4-fluorobenzyl or 4-chlorobenzyl moieties (Qu, Li, Xing, & Jiang, 2015).
Biochemical and Pharmacological Studies
Aromatic Nucleophilic Substitution : Studies on the mechanism of aromatic nucleophilic substitution reactions involving morpholine and derivatives, including fluorobenzyl and chlorobenzyl compounds, have been conducted. This research helps understand the reactions' kinetics and potential applications in synthesizing pharmaceutical compounds (Onuoha, Onyido, & Hirst, 1988).
- steric potentiator of small-molecule-induced activation of GPR39, expanding the potential targets for kinase inhibitors (Sato, Huang, Kroeze, & Roth, 2016).
Antimicrobial and Antioxidant Activities
Synthesis and Biological Evaluation : The synthesis and biological evaluation of compounds like 4-chloro-2-(morpholine-4-carbonyl)phenyl-4′-methoxybenzoate, incorporating morpholine moieties similar to this compound, have shown good molluscicidal effects, suggesting potential applications in pest control and related areas (Duan et al., 2014).
α-Glucosidase and Acetylcholinesterase Inhibitory Properties : Benzimidazolium salts derived from chloro-/fluorobenzyl-substituted benzimidazole, akin to this compound, have been found effective as inhibitors for α-glucosidase and acetylcholinesterase. These properties are crucial in developing new treatments for Alzheimer's disease and diabetes (Bal et al., 2021).
properties
IUPAC Name |
4-[(2-chloro-6-fluorophenyl)methyl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO/c12-10-2-1-3-11(13)9(10)8-14-4-6-15-7-5-14/h1-3H,4-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCXKIBBLMGFGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC=C2Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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